molecular formula C18H20N8O B2822927 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide CAS No. 1797901-95-1

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

Cat. No. B2822927
M. Wt: 364.413
InChI Key: XZJFWBWGKFYOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H20N8O and its molecular weight is 364.413. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, highlighting the versatility of pyrimidine compounds in medicinal chemistry. These compounds have shown potential in cytotoxic and enzyme inhibition activities, which could lead to the development of new therapeutic agents (Rahmouni et al., 2016).

Antimicrobial and Analgesic Activities

Benzodifuranyl derivatives, including pyrimidine compounds, have been synthesized and shown to possess significant antimicrobial and analgesic properties. The study suggests the potential of these compounds in developing new treatments for inflammation and pain, demonstrating the chemical diversity and application range of pyrimidine derivatives (Abu‐Hashem et al., 2020).

Antihypertensive Agents

Research into 1,2,4-triazolo[1,5-alpha]pyrimidines bearing piperidine or piperazine moieties has yielded compounds with promising antihypertensive activity. This underscores the potential for pyrimidine-based compounds in the development of cardiovascular disease treatments, highlighting their therapeutic versatility (Bayomi et al., 1999).

Anti-Emetic Properties

The synthesis of 4-piperazinopyrimidines with a methylthio substituent has led to the discovery of compounds with antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This research showcases the broad pharmacological potential of pyrimidine derivatives across various therapeutic areas (Mattioda et al., 1975).

Anti-Angiogenic and DNA Cleavage Activities

N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These findings suggest the potential for these compounds in cancer therapy, particularly in targeting tumor angiogenesis and affecting DNA integrity as a mechanism of action (Kambappa et al., 2017).

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O/c1-13-3-2-4-15(23-13)24-18(27)14-5-7-25(8-6-14)16-9-17(21-11-20-16)26-12-19-10-22-26/h2-4,9-12,14H,5-8H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJFWBWGKFYOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

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